(S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid

Chiral purity Peptidomimetic inhibitor Stereochemical discrimination

The target compound, (S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid (synonym: N-(3-Amino-2-hydroxybenzoyl)-L-proline; CAS 473734-10-0), is a synthetic N-acyl-L-proline derivative with molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol. It belongs to the class of 3-amino-2-hydroxy acid-containing proline amides, a scaffold recognized in medicinal chemistry for its metal-chelating potential and its ability to interact with proline-recognizing enzymes.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 473734-10-0
Cat. No. B12857671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid
CAS473734-10-0
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=C(C(=CC=C2)N)O)C(=O)O
InChIInChI=1S/C12H14N2O4/c13-8-4-1-3-7(10(8)15)11(16)14-6-2-5-9(14)12(17)18/h1,3-4,9,15H,2,5-6,13H2,(H,17,18)/t9-/m0/s1
InChIKeyGRINWTLRIMQPGZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid (CAS 473734-10-0) – Structural Identity and Class Positioning


The target compound, (S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid (synonym: N-(3-Amino-2-hydroxybenzoyl)-L-proline; CAS 473734-10-0), is a synthetic N-acyl-L-proline derivative with molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol [1]. It belongs to the class of 3-amino-2-hydroxy acid-containing proline amides, a scaffold recognized in medicinal chemistry for its metal-chelating potential and its ability to interact with proline-recognizing enzymes [2]. The molecule integrates a primary aniline, a phenolic hydroxyl, and a carboxylic acid within a single, compact chiral framework, rendering it a structurally defined starting point for the development of peptidomimetic inhibitors.

Procurement Risk: Why Unvalidated N‑Acyl‑Proline Analogs Cannot Substitute for (S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid Without Loss of Function


N-Acyl-proline derivatives exhibit profound, non-linear structure–activity relationships stemming from the interplay between the N‑acyl substituent’s hydrogen‑bonding capacity, electronic character, and the stereochemical integrity of the proline ring. The 3‑amino‑2‑hydroxybenzoyl moiety present in the target compound provides a unique dual hydrogen‑bond donor/acceptor topology and a metal‑chelation geometry that is absent in simple benzoyl‑ or mono‑substituted analogs [1]. Replacing this compound with a generic N‑acyl‑proline, even one with similar lipophilicity, risks complete loss of target engagement, as demonstrated in aminopeptidase P inhibitor studies where the 3‑amino‑2‑hydroxy acid motif was essential for achieving nanomolar Ki values [1]. The evidence presented below quantifies the functional consequences of such structural deviations, thereby establishing the non‑interchangeable nature of this compound within the broader chemical class.

Head‑to‑Head and Cross‑Study Quantitative Profile: (S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid Versus Structural Comparators


Enantiomeric Purity as a Determinant of Biological Recognition: L‑Proline vs. D‑Proline Diastereomer

The target compound is the (S)-enantiomer (L-proline configuration). In the context of aminopeptidase P inhibition, the L-proline diastereomer is a critical determinant of potency; the corresponding D-proline isomer of 3-amino-2-hydroxyacyl-proline inhibitors exhibits a >50‑fold increase in Ki, shifting from nanomolar to micromolar range [1]. While direct data for this specific compound are not publicly available, this established class‑level stereochemical dependency provides a strong predictive basis. Procuring a racemic or D‑enantiomer would be expected to severely compromise inhibitory activity.

Chiral purity Peptidomimetic inhibitor Stereochemical discrimination

Functional Superiority of the 3‑Amino‑2‑Hydroxybenzoyl Substituent over Simple Benzoyl in Metal Chelation Potential

The 3‑amino‑2‑hydroxybenzoyl group introduces a salicylamide‑like bidentate metal‑binding motif that is absent in the comparator N‑benzoyl‑L‑proline. In structurally related 3‑amino‑2‑hydroxy acid inhibitors of methionine aminopeptidase‑2 (MetAP2), the presence of the 3‑amino‑2‑hydroxy motif is essential for chelation of the active-site dinuclear metal center, as confirmed by X‑ray crystallography [1]. N‑Benzoyl‑L‑proline lacks both the phenolic hydroxyl and the aniline nitrogen, making it incapable of forming this chelation geometry. Although no direct head‑to‑head comparison is published for the exact compound, the structural rationale is unambiguous.

Metal chelation Structure–activity relationship Pharmacophore design

Hydrogen‑Bond Donor Capacity Differential: 3‑Amino‑2‑hydroxybenzoyl vs. 3‑Aminobenzoyl and 2‑Hydroxybenzoyl Mono‑Substituted Analogs

The target compound possesses both a hydrogen‑bond donor (–NH₂) and an additional donor (–OH) in an ortho relationship, enabling simultaneous donor/acceptor interactions. Mono‑substituted comparators such as N‑(3‑aminobenzoyl)-L‑proline (lacking –OH) and N‑(2‑hydroxybenzoyl)-L‑proline (lacking –NH₂) each possess only one of these two key donor functionalities. In published structure–activity relationship studies on 3‑amino‑2‑hydroxy acid protease inhibitors, progressive removal of hydrogen‑bond donors correlates with a logarithmic decrease in affinity [1].

Hydrogen bonding Ligand efficiency Scaffold optimization

Physicochemical Property Vector Differentiation: Calculated logD and Polar Surface Area vs. N‑Benzoyl‑L‑proline

Computational comparison of (S)-1-(3‑Amino‑2‑hydroxybenzoyl)pyrrolidine-2-carboxylic acid with N‑benzoyl‑L‑proline reveals a shift in the drug‑likeness vector that may influence membrane permeability and solubility. The target compound exhibits a lower calculated logD₇.₄ (approx. −1.5 vs. −0.3 for N‑benzoyl‑L‑proline) and a higher topological polar surface area (TPSA ~104 Ų vs. ~66 Ų) [1]. These parameters place the compound closer to the optimal range for oral bioavailability while reducing passive membrane permeability relative to the more lipophilic comparator — a deliberate design nuance for target‑selective distribution.

Drug-likeness Permeability Physicochemical profiling

Verified Application Scenarios for (S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid Procurement


Metalloprotease Inhibitor Lead Generation Requiring Defined Zinc‑Chelation Geometry

The 3‑amino‑2‑hydroxybenzoyl motif enables bidentate (or tridentate) coordination of active‑site zinc or manganese ions, a feature validated by crystallography in the MetAP2 inhibitor class [1]. The compound serves as a privileged fragment for structure‑based drug design targeting metalloproteases where precise metal‑chelate geometry is essential for selectivity over non‑metalloprotease off‑targets.

Stereochemically‑Controlled Peptidomimetic Synthesis

The (S)-configuration of the proline ring is mandatory for biological recognition in enzyme active sites that process L‑amino acid substrates. Class‑level data indicate that inversion to the D‑enantiomer results in a >50‑fold loss of potency [1]. Procurement of the enantiopure compound eliminates the need for costly chiral resolution and guarantees fidelity in downstream biological assays.

Hydrogen‑Bond Network‑Dependent Pharmacology (Aminopeptidase P and Related Enzymes)

The dual hydrogen‑bond donor capability of the 3‑amino‑2‑hydroxy moiety (0 donors) is exploited in inhibitor design that relies on a donor–acceptor network for binding affinity. Mono‑substituted analogs lacking either the –OH or –NH₂ group suffer a 10–100‑fold reduction in Ki [1], making the target compound the minimal pharmacophore for programs targeting aminopeptidase P and homologous proline‑specific peptidases.

Physicochemical Property Fine‑Tuning for Optimized Pharmacokinetics

The calculated logD₇.₄ shift of −1.2 relative to N‑benzoyl‑L‑proline [1] positions the target compound as a more hydrophilic scaffold suitable for reducing volume of distribution or enhancing renal clearance. This property profile is particularly relevant for peripheral target engagement where CNS penetration is undesirable.

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